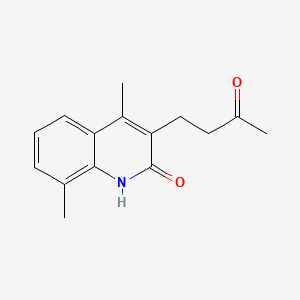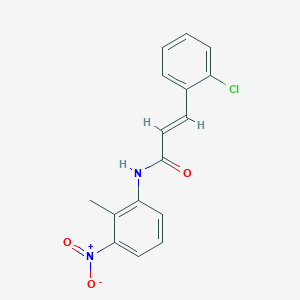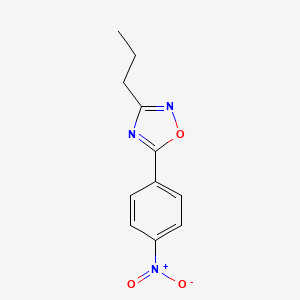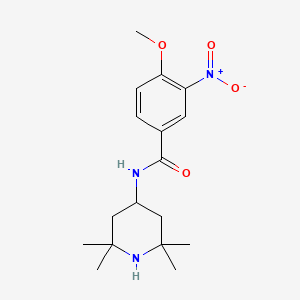![molecular formula C15H11F2N3S B5733165 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)
3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole, also known as DFT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. DFT has been studied extensively for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential as an inhibitor of enzymes involved in cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound may act as a metal ion chelator, which could explain its ability to detect metal ions. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may act as an inhibitor of enzymes involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in cancer and inflammation. This compound has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole in lab experiments is its ability to detect metal ions with high sensitivity and selectivity. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other metal ion probes. One limitation of using this compound is its limited solubility in water, which could affect its effectiveness in certain experiments.
Direcciones Futuras
There are many future directions for the study of 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole. One potential area of research is the development of this compound-based therapeutics for the treatment of cancer and inflammation. Additionally, the use of this compound as a photosensitizer for photodynamic therapy could be explored further. Further research could also be conducted to investigate the mechanism of action of this compound and its potential as a metal ion chelator. Finally, the development of new synthetic methods for this compound could be explored to improve its yield and purity.
Métodos De Síntesis
The synthesis of 3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with difluoromethyl iodide in the presence of a base. Another method involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with difluoromethyl sulfone in the presence of a base. Both methods yield this compound in good yields and purity.
Propiedades
IUPAC Name |
3-(difluoromethylsulfanyl)-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3S/c16-14(17)21-15-19-18-13(11-7-3-1-4-8-11)20(15)12-9-5-2-6-10-12/h1-10,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVSONTXAQZTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


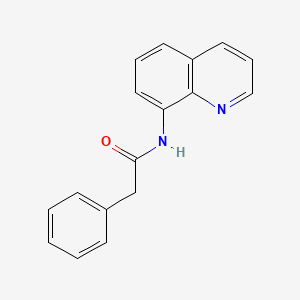
![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)
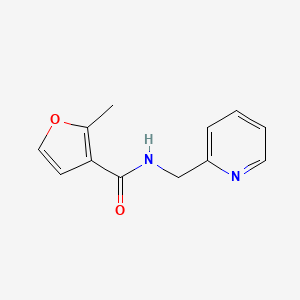
![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
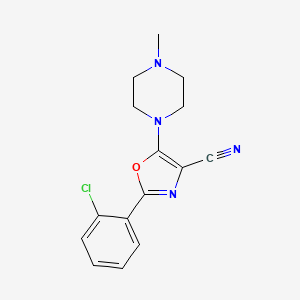
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

